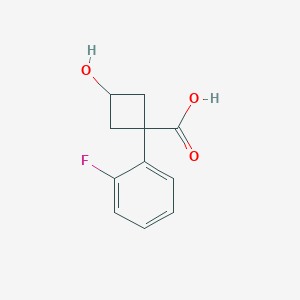

(1S,3s)-1-(2-fluorophenyl)-3-hydroxycyclobutane-1-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(1S,3s)-1-(2-fluorophényl)-3-hydroxycyclobutane-1-acide carboxylique est un dérivé du cyclobutane caractérisé par la présence d'un groupe fluorophényle et d'un groupe hydroxyle

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse de l'acide (1S,3s)-1-(2-fluorophényl)-3-hydroxycyclobutane-1-carboxylique implique généralement la cyclisation de précurseurs appropriés dans des conditions contrôlées. Une méthode courante implique l'utilisation d'un précurseur substitué par un fluorophényle, qui subit une cyclisation en présence d'un catalyseur approprié. Les conditions de réaction comprennent souvent des températures et des solvants spécifiques pour garantir que la stéréochimie souhaitée est atteinte.

Méthodes de production industrielle

La production industrielle de ce composé peut impliquer une synthèse à grande échelle utilisant des conditions de réaction optimisées pour maximiser le rendement et la pureté. Le processus peut inclure des étapes telles que la purification par cristallisation ou chromatographie pour obtenir le produit final sous sa forme pure.

Analyse Des Réactions Chimiques

Types de réactions

(1S,3s)-1-(2-fluorophényl)-3-hydroxycyclobutane-1-acide carboxylique peut subir diverses réactions chimiques, notamment :

Oxydation : Le groupe hydroxyle peut être oxydé pour former une cétone.

Réduction : Le groupe acide carboxylique peut être réduit en alcool.

Substitution : Le groupe fluorophényle peut participer à des réactions de substitution aromatique électrophile.

Réactifs et conditions courants

Oxydation : Des réactifs tels que le permanganate de potassium ou le trioxyde de chrome peuvent être utilisés.

Réduction : L'hydrure de lithium et d'aluminium ou le borohydrure de sodium sont des agents réducteurs courants.

Substitution : Les conditions peuvent inclure l'utilisation d'acides ou de bases de Lewis pour faciliter la réaction.

Principaux produits

Oxydation : Formation d'un dérivé cétonique.

Réduction : Formation d'un dérivé alcoolique.

Substitution : Divers dérivés substitués en fonction de l'électrophile utilisé.

Applications de la recherche scientifique

(1S,3s)-1-(2-fluorophényl)-3-hydroxycyclobutane-1-acide carboxylique a plusieurs applications dans la recherche scientifique :

Chimie : Utilisé comme élément constitutif pour la synthèse de molécules plus complexes.

Biologie : Étudié pour son activité biologique potentielle et ses interactions avec les biomolécules.

Médecine : Enquête sur ses propriétés thérapeutiques potentielles, y compris les effets anti-inflammatoires et analgésiques.

Industrie : Utilisé dans le développement de nouveaux matériaux et procédés chimiques.

Mécanisme d'action

Le mécanisme d'action de l'acide (1S,3s)-1-(2-fluorophényl)-3-hydroxycyclobutane-1-carboxylique implique son interaction avec des cibles moléculaires spécifiques. Le groupe fluorophényle peut interagir avec des poches hydrophobes dans les protéines, tandis que les groupes hydroxyle et acide carboxylique peuvent former des liaisons hydrogène avec les résidus d'acides aminés. Ces interactions peuvent moduler l'activité des enzymes ou des récepteurs, conduisant à divers effets biologiques.

Applications De Recherche Scientifique

(1S,3s)-1-(2-fluorophenyl)-3-hydroxycyclobutane-1-carboxylic acid has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

Industry: Utilized in the development of new materials and chemical processes.

Mécanisme D'action

The mechanism of action of (1S,3s)-1-(2-fluorophenyl)-3-hydroxycyclobutane-1-carboxylic acid involves its interaction with specific molecular targets. The fluorophenyl group may interact with hydrophobic pockets in proteins, while the hydroxy and carboxylic acid groups can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparaison Avec Des Composés Similaires

Composés similaires

- (1S,3s)-1-(2-chlorophényl)-3-hydroxycyclobutane-1-acide carboxylique

- (1S,3s)-1-(2-bromophényl)-3-hydroxycyclobutane-1-acide carboxylique

- (1S,3s)-1-(2-méthylphényl)-3-hydroxycyclobutane-1-acide carboxylique

Unicité

(1S,3s)-1-(2-fluorophényl)-3-hydroxycyclobutane-1-acide carboxylique est unique en raison de la présence de l'atome de fluor, qui peut influencer considérablement sa réactivité chimique et son activité biologique. L'atome de fluor peut améliorer la stabilité et la lipophilie du composé, ce qui en fait un candidat précieux pour diverses applications.

Activité Biologique

(1S,3s)-1-(2-fluorophenyl)-3-hydroxycyclobutane-1-carboxylic acid is a cyclobutane derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a fluorophenyl group and a hydroxyl group, which are critical for its interaction with biological targets. The following sections will explore the biological activity, mechanisms of action, and relevant research findings associated with this compound.

| Property | Value |

|---|---|

| Molecular Formula | C11H11FO3 |

| Molecular Weight | 210.20 g/mol |

| IUPAC Name | 1-(2-fluorophenyl)-3-hydroxycyclobutane-1-carboxylic acid |

| InChI Key | YDTAFTQAGLQNBT-UHFFFAOYSA-N |

The biological activity of this compound is primarily attributed to its structural features:

- Fluorophenyl Group : Enhances binding affinity to biological targets, potentially increasing the efficacy of the compound.

- Hydroxyl Group : Participates in hydrogen bonding, stabilizing interactions with enzymes or receptors.

These interactions can modulate the activity of various biological systems, leading to diverse pharmacological effects.

Biological Activity

Research indicates that this compound exhibits several biological activities:

Antimicrobial Activity

Studies have shown that cyclobutane derivatives can possess antimicrobial properties. For instance, compounds similar to this compound have demonstrated effectiveness against various bacterial strains. The presence of the fluorine atom may enhance lipophilicity, allowing better membrane penetration.

Enzyme Inhibition

The compound's ability to inhibit specific enzymes has been explored. For example, it may act as an inhibitor of certain cyclooxygenases (COX), which are involved in inflammatory processes. This inhibition could lead to reduced inflammation and pain relief.

Neuroprotective Effects

Recent studies suggest potential neuroprotective effects of fluorinated cyclobutane derivatives. The compound's interaction with neurotransmitter receptors may offer insights into therapeutic applications for neurodegenerative diseases.

Case Studies and Research Findings

- Synthesis and Biological Evaluation : A study synthesized this compound and evaluated its biological activity against various pathogens. Results indicated significant antimicrobial activity compared to standard antibiotics .

- Mechanistic Studies : Research investigating the mechanism of action revealed that the compound could inhibit COX enzymes in vitro, suggesting its potential use as an anti-inflammatory agent .

- Neuroprotection : A recent investigation into neuroprotective properties showed that derivatives of this compound could prevent neuronal cell death in models of oxidative stress, indicating potential applications in treating conditions like Alzheimer's disease .

Propriétés

Formule moléculaire |

C11H11FO3 |

|---|---|

Poids moléculaire |

210.20 g/mol |

Nom IUPAC |

1-(2-fluorophenyl)-3-hydroxycyclobutane-1-carboxylic acid |

InChI |

InChI=1S/C11H11FO3/c12-9-4-2-1-3-8(9)11(10(14)15)5-7(13)6-11/h1-4,7,13H,5-6H2,(H,14,15) |

Clé InChI |

QUYDGIZAACUITM-UHFFFAOYSA-N |

SMILES canonique |

C1C(CC1(C2=CC=CC=C2F)C(=O)O)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.